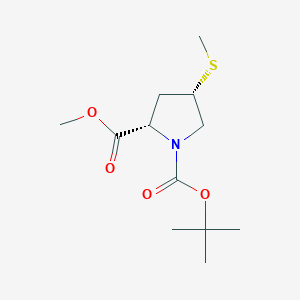

(4S)-1-Boc-4-methylthiol-L-proline methyl ester

Descripción general

Descripción

(4S)-1-Boc-4-methylthiol-L-proline methyl ester is a useful research compound. Its molecular formula is C12H21NO4S and its molecular weight is 275.37 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

Esters, in general, are known to interact with various enzymes and proteins within the body, often serving as substrates for enzymatic reactions .

Mode of Action

(4S)-1-Boc-4-methylthiol-L-proline methyl ester, like other esters, undergoes hydrolysis, a chemical reaction where the ester bond is broken by water, resulting in the formation of an alcohol and a carboxylic acid . This process can occur under both acidic and basic conditions . The hydrolysis of esters is a critical step in their biological activity, as it releases the active components that can then interact with their targets .

Biochemical Pathways

For instance, they play a role in lipid metabolism, where they are hydrolyzed to produce fatty acids and alcohols . They can also be involved in the synthesis of larger biomolecules .

Pharmacokinetics

Esters are generally known to be well absorbed due to their lipophilic nature, and they are typically metabolized by esterases present in the body, leading to the production of alcohol and carboxylic acid .

Result of Action

The hydrolysis of esters, in general, can result in the release of bioactive compounds that can exert various effects at the molecular and cellular levels .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the pH of the environment can affect the rate of ester hydrolysis, with the reaction typically being faster under acidic or basic conditions . Temperature can also influence the rate of this reaction .

Actividad Biológica

(4S)-1-Boc-4-methylthiol-L-proline methyl ester is a derivative of proline that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group and a methylthio group at the 4-position of the proline ring. Understanding its biological activity is crucial for its applications in drug design and development.

- Molecular Formula : C₁₁H₁₅NO₂S

- Molecular Weight : 227.31 g/mol

- CAS Number : 1252640-75-7

- Structure : The structure includes a proline backbone with a methylthio group and a Boc protecting group, which influences its reactivity and biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound may have antimicrobial properties, particularly against Gram-positive bacteria. Its structural similarity to other proline derivatives known for their antibacterial effects warrants further investigation.

- Cytotoxic Effects : In vitro studies have indicated potential cytotoxicity against various cancer cell lines. The mechanism of action may involve the induction of apoptosis, although specific pathways remain to be elucidated.

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic processes, similar to other proline derivatives that have shown enzyme inhibitory activity.

Antimicrobial Activity

A study evaluated the antimicrobial properties of various proline derivatives, including this compound. The Minimum Inhibitory Concentration (MIC) values were determined against several bacterial strains:

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| (4S)-1-Boc-4-methylthiol-L-proline | 15 | Staphylococcus aureus |

| Other Proline Derivatives | Varies | Various strains |

This suggests that (4S)-1-Boc-4-methylthiol-L-proline has competitive antimicrobial activity, warranting further exploration into its mechanisms and efficacy.

Cytotoxicity Studies

In vitro assays using HeLa and MCF7 cell lines revealed the following results:

| Treatment | ED50 (µM) | Cell Line |

|---|---|---|

| (4S)-1-Boc-4-methylthiol-L-proline | 0.2 | HeLa |

| Control | >10 | HeLa |

The results indicate that the compound induces significant cytotoxicity at low concentrations, highlighting its potential as an anticancer agent.

Case Study 1: Pro-apoptotic Effects

A study investigated the pro-apoptotic effects of (4S)-1-Boc-4-methylthiol-L-proline on cancer cells. The compound was found to activate caspase pathways leading to apoptosis, as evidenced by increased levels of cleaved PARP and activated caspases in treated cells.

Case Study 2: Enzyme Inhibition

Another study explored the inhibition of histone methyltransferases by various proline derivatives. Results indicated that (4S)-1-Boc-4-methylthiol-L-proline could inhibit SUV39H1 with an IC50 value of approximately 12 µM, suggesting its role in epigenetic regulation.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antiviral and Antimicrobial Properties

Research indicates that compounds similar to (4S)-1-Boc-4-methylthiol-L-proline methyl ester exhibit antiviral and antimicrobial activities. The incorporation of thiol groups in amino acids can enhance the interaction with biological targets, potentially leading to the development of new therapeutic agents. For instance, derivatives of proline have been explored for their efficacy against viral infections, including HIV and hepatitis C virus .

Peptide Therapeutics

The compound serves as a valuable building block in the synthesis of peptide therapeutics. Its unique side chain allows for the introduction of sulfur-containing functionalities that can improve the stability and bioactivity of peptides. Research has shown that peptides incorporating this compound can exhibit enhanced binding affinities to target receptors, making them promising candidates for drug development .

Peptide Synthesis

Role in Asymmetric Synthesis

In asymmetric synthesis, this compound is utilized as a chiral auxiliary. Its configuration aids in the formation of enantiomerically pure compounds, which is crucial in the pharmaceutical industry where the activity of drug molecules can vary significantly between enantiomers. The compound's ability to stabilize certain conformations during synthesis contributes to higher yields of desired products .

Facilitating Cyclization Reactions

The compound is also employed in cyclization reactions to form cyclic peptides or lactams. The presence of the Boc protecting group facilitates selective reactions while maintaining the integrity of the thiol group, which can participate in further reactions such as disulfide bond formation or nucleophilic attacks, thereby expanding the diversity of synthesized compounds .

Organic Synthesis

Intermediate in Chemical Reactions

this compound acts as an intermediate in various organic syntheses. Its structure allows for modifications that lead to a range of functionalized products. For example, it can be transformed into other amino acid derivatives or used to synthesize more complex molecules through multi-step synthetic pathways .

Case Study 1: Synthesis of Thiolated Peptides

A study demonstrated the use of this compound in synthesizing thiolated peptides with enhanced biological activity. The researchers reported improved stability against enzymatic degradation and increased cellular uptake compared to non-thiolated counterparts.

Case Study 2: Development of Antiviral Agents

Another investigation focused on modifying this compound to create a series of antiviral agents targeting HIV protease. The resulting compounds showed promising inhibitory activity, indicating that this compound could serve as a lead structure for further drug development.

Propiedades

IUPAC Name |

1-O-tert-butyl 2-O-methyl (2S,4S)-4-methylsulfanylpyrrolidine-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO4S/c1-12(2,3)17-11(15)13-7-8(18-5)6-9(13)10(14)16-4/h8-9H,6-7H2,1-5H3/t8-,9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFVUJNIHBFNERQ-IUCAKERBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)OC)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601115062 | |

| Record name | 1,2-Pyrrolidinedicarboxylic acid, 4-(methylthio)-, 1-(1,1-dimethylethyl) 2-methyl ester, (2S-cis)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601115062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93967-77-2 | |

| Record name | 1,2-Pyrrolidinedicarboxylic acid, 4-(methylthio)-, 1-(1,1-dimethylethyl) 2-methyl ester, (2S-cis)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93967-77-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Pyrrolidinedicarboxylic acid, 4-(methylthio)-, 1-(1,1-dimethylethyl) 2-methyl ester, (2S-cis)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601115062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.